Cas no 89-93-0 (1-(2-methylphenyl)methanamine)

1-(2-methylphenyl)methanamine structure
1-(2-methylphenyl)methanamine structure
商品名:1-(2-methylphenyl)methanamine
CAS番号:89-93-0
MF:C8H11N
メガワット:121.179641962051
MDL:MFCD00008112
CID:34536
PubChem ID:87572923

1-(2-methylphenyl)methanamine 化学的及び物理的性質

名前と識別子

    • o-Tolylmethanamine
    • o-Xylylamine
    • 2-Xylylamine
    • 2-Methylbenzylamine
    • (2-methylphenyl)methanamine
    • 2-Methylbenzylae
    • o-Methylbenzylamine
    • Alpha-AMino-o-Xylene
    • α-Amino-o-xylene
    • Benzenemethanamine, 2-methyl-
    • 1-(2-methylphenyl)methanamine
    • BENZYLAMINE, o-METHYL-
    • 2-Methyl-benzylamine
    • alpha-Amino-2-xylene
    • 2-methylbenzyl amine
    • (2-methylbenzyl)amine
    • (2-methylphenyl)methylamine
    • CJAAPVQEZPAQNI-UHFFFAOYSA-N
    • 2-methylbenzenemethanamine
    • 2-tolylmethylamine
    • 2-Methyl-benzylamin
    • AP-770/40653937
    • o-tolylmethylammonium
    • MFCD00008112
    • Z5G4SJ5XMN
    • A843375
    • (2-Methylphenyl)methanamine #
    • 2-methyl benzyl amine
    • AMY2402
    • 2-Methylbenzylamin
    • CS-M1443
    • LS-43387
    • NSC 30466
    • CK2406
    • Q27462045
    • 2-Methylbenzylamine, 96%
    • SCHEMBL7393891
    • NSC-30466
    • WLN: Z1R B1
    • InChI=1/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2-5H,6,9H2,1H
    • CHEMBL268246
    • EN300-11614
    • AKOS000264293
    • DTXSID3059000
    • SCHEMBL43338
    • AC-25610
    • EINECS 201-952-1
    • NSC30466
    • FS-4070
    • BRN 1099406
    • M0942
    • BCP14971
    • 89-93-0
    • HMS1719E19
    • FT-0613017
    • 2-Methylbenzenemethanamine (ACI)
    • Benzylamine, o-methyl- (8CI)
    • ((2-Methylphenyl)methyl)amine
    • NS00039346
    • oMethylbenzylamine
    • alphaAmino2xylene
    • oXylylamine
    • ALBB-027035
    • benzylamine, 2-methyl-
    • Benzenemethanamine, 2methyl
    • DTXCID6048670
    • DB-021378
    • Benzylamine, omethyl
    • MDL: MFCD00008112
    • インチ: 1S/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2-5H,6,9H2,1H3
    • InChIKey: CJAAPVQEZPAQNI-UHFFFAOYSA-N
    • ほほえんだ: NCC1C(C)=CC=CC=1
    • BRN: 1099406

計算された属性

  • せいみつぶんしりょう: 121.089149g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.3
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 121.089149g/mol
  • 単一同位体質量: 121.089149g/mol
  • 水素結合トポロジー分子極性表面積: 26Ų
  • 重原子数: 9
  • 複雑さ: 80.6
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 無色から淡黄色の液体
  • 密度みつど: 0.977 g/mL at 25 °C(lit.)
  • ゆうかいてん: -30°C
  • ふってん: 82°C/15mmHg(lit.)
  • フラッシュポイント: 華氏温度:183.2°f< br / >摂氏度:84°C< br / >
  • 屈折率: n20/D 1.544(lit.)
  • すいようせい: Very soluble in water.
  • PSA: 26.02000
  • LogP: 2.15400
  • かんど: Air Sensitive

1-(2-methylphenyl)methanamine セキュリティ情報

1-(2-methylphenyl)methanamine 税関データ

  • 税関コード:2921499090
  • 税関データ:

    中国税関番号:

    2921499090

    概要:

    2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

1-(2-methylphenyl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM255648-25g
o-Tolylmethanamine
89-93-0 95+%
25g
$56 2022-05-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M58270-5g
2-Methylbenzenemethanamine
89-93-0 98%
5g
¥75.0 2022-04-27
Enamine
EN300-11614-50.0g
(2-methylphenyl)methanamine
89-93-0 93%
50g
$151.0 2023-05-26
OTAVAchemicals
1038609-50MG
1-(2-methylphenyl)methanamine
89-93-0 90%
50MG
$29 2023-07-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M831122-25g
2-Methylbenzylamine
89-93-0 98%
25g
¥398.00 2022-09-01
Enamine
EN300-11614-5.0g
(2-methylphenyl)methanamine
89-93-0 93%
5g
$29.0 2023-05-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M58270-25g
2-Methylbenzenemethanamine
89-93-0 98%
25g
¥272.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M58270-100g
2-Methylbenzenemethanamine
89-93-0 98%
100g
¥1030.0 2022-04-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0942-25ml
1-(2-methylphenyl)methanamine
89-93-0 98.0%(GC&T)
25ml
¥360.0 2022-05-30
Fluorochem
227781-5g
o-Tolylmethanamine
89-93-0 95%
5g
£18.00 2022-02-28

1-(2-methylphenyl)methanamine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel ,  Rhenium ,  Silica Solvents: Methanol ,  Water ;  90 min, 1 MPa, 120 °C
リファレンス
Highly efficient and stable rhenium modified nickel catalyst for hydrogenation of nitriles to primary amines
Ma, Zhuo; Ma, Lei; Chen, Xingkun; Wang, Xuepeng; Tan, Yuan; et al, Chemical Engineering Journal (Amsterdam, 2023, 466,

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Titanium tetrachloride Solvents: Diethyl ether ;  0 °C
1.2 Reagents: Ammonia borane ;  1 min, 0 °C; 0 °C → 25 °C; 3 h, 25 °C; 25 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
リファレンス
Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane
Ramachandran, P. Veeraraghavan; Alawaed, Abdulkhaliq A., Molecules, 2023, 28(1),

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Pinacolborane Catalysts: Tetracosa-μ3-hydroxyoctakis(methanol)di-μ6-oxoeicosakis(1,1,1-trifluoro-2,4-pent… Solvents: Toluene ;  rt → 110 °C; 24 h, 110 °C
リファレンス
Lanthanide-oxo clusters for efficient catalytic reduction of carboxamides
Weng, Zhen-Zhang; Chen, Chao-Long; Ye, Long-Wu; Long, La-Sheng; Zheng, Lan-Sun; et al, Science China: Chemistry, 2023, 66(2), 443-448

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt (nitrogen-doped activated carbon-supported) Solvents: Methanol ,  Water ;  6 h, 1 MPa, 110 °C
リファレンス
Reductive Amination of Carbonyl Compounds with Ammonia and Hydrogenation of Nitriles to Primary Amines with Heterogeneous Cobalt Catalysts
Liu, Junmei; Guo, Wanwan; Sun, Hao; Li, Ruyue; Feng, Zhipeng; et al, Chemical Research in Chinese Universities, 2019, 35(3), 457-462

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Vitride Solvents: Toluene
リファレンス
Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds
Malek, Jaroslav, Organic Reactions (Hoboken, 1988, 36,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Hydrazine hydrate (1:1) Catalysts: Ruthenium Solvents: Methanol ;  rt; 16 h, 2 MPa, 80 °C
リファレンス
Efficient and selective approach to biomass-based amine by reductive amination of furfural using Ru catalyst
Zou, Hongtao; Chen, Jinzhu, Applied Catalysis, 2022, 309,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Ammonium hydroxide Catalysts: Nickel ,  Aluminum zinc oxide Solvents: Hexane ;  24 h, 10 bar, 60 °C
リファレンス
Room-temperature synthesis of primary amines by selective hydrogenation of nitriles over ZnAlOx supported Ni catalysts
Zhao, Huanyu; He, Yurong; Wang, Xiaochen; He, Jie ; Liu, Anqiu; et al, Applied Catalysis, 2023, 655,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel boride (Ni2B) (supported on TS-1 mol. sieve) Solvents: Isopropanol ;  0.5 MPa, rt → 120 °C; 2.5 h, 4 MPa, 120 °C
リファレンス
General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters
Ke, Da; Zhou, Shaodong, International Journal of Molecular Sciences, 2022, 23(16),

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Methanol ;  1 h, 30 °C
1.2 Reagents: Hydrogen Catalysts: Nickel ,  Silica ;  3.5 min, 1 MPa, 70 °C
リファレンス
Continuous reductive amination to synthesize primary amines with high selectivity in flow
Zhang, Jiahao; Yin, Jiabin; Duan, Xiaonan; Zhang, Chenghao; Zhang, Jisong, Journal of Catalysis, 2023, 420, 89-98

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium methoxide ,  Hydrogen Catalysts: Dichloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]ethanamine-κN… Solvents: 1,4-Dioxane ;  16 h, 50 bar, 80 °C
リファレンス
Cobalt pincer complexes for catalytic reduction of nitriles to primary amines
Schneekoenig, Jacob; Tannert, Bianca; Hornke, Helen; Beller, Matthias; Junge, Kathrin, Catalysis Science & Technology, 2019, 9(8), 1779-1783

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Ruthenium (boron nitride support) ,  Boron nitride Solvents: Methanol ,  Water ;  6.5 h, 1.0 MPa, 90 °C
リファレンス
Self-regulated catalysis for the selective synthesis of primary amines from carbonyl compounds
Gao, Mingxia; Jia, Xiuquan; Ma, Jiping; Fan, Xiaomeng; Gao, Jin; et al, Green Chemistry, 2021, 23(18), 7115-7121

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt (supported on metal oxide) Solvents: Isopropanol ,  Water ;  24 h, 20 bar, 100 °C
リファレンス
A State-of-the-Art Heterogeneous Catalyst for Efficient and General Nitrile Hydrogenation
Formenti, Dario; Mocci, Rita; Atia, Hanan; Dastgir, Sarim; Anwar, Muhammad; et al, Chemistry - A European Journal, 2020, 26(67), 15589-15595

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Alumina ,  Nickel Solvents: tert-Butanol ;  12 h, 5 bar, 100 °C
リファレンス
A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources
Zhu, Jiazheng; Duan, Chengjie; Ye, Sen; Zhang, Qizhong; Li, Kun; et al, New Journal of Chemistry, 2023, 47(23), 11318-11324

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: 4-Nitro-1,2-phenylenediamine (complexes with Pd) Solvents: Water ;  3 h, pH 1, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
リファレンス
Mild palladium-catalysed highly efficient hydrogenation of CN, C-NO2, and C=O bonds using H2 of 1 atm in H2O
Liu, Yaxu; He, Shaopo; Quan, Ziyi; Cai, Huizhuo; Zhao, Yang; et al, Green Chemistry, 2019, 21(4), 830-838

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt (graphene-encapsulated) Solvents: Methanol ;  4 h, 2 MPa, 100 °C
リファレンス
Facile manner in regulating the graphene-shelled structure of cobalt nanoparticles for the synthesis of amines
Zhuang, Xiuzheng; Liu, Jianguo; Ma, Longlong, ChemRxiv, 2021, 1, 1-15

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: 2231647-03-1 ;  2.5 h, 125 °C
リファレンス
Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources
Chakrabarti, Kaushik; et al, Green Chemistry, 2018, 20(14), 3339-3345

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Ammonium acetate ,  Hydrogen ,  Ammonia Catalysts: (OC-6-33)-Bis(glycinato-κN,κO)[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κ… Solvents: Isopropanol ;  18 h, 50 bar, 130 °C
リファレンス
Easily Synthesized Ru Catalyst Efficiently Converts Carbonyl Compounds and Ammonia into Primary Amines
Pan, Jia-Sheng; Zhang, Rui; Ma, Shuang-Shuang; Han, Li-Jun; Xu, Bao-Hua, ChemistrySelect, 2020, 5(35), 10933-10938

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: tert-Butanol ;  24 h, 25 - 27 bar, 120 °C
リファレンス
Reusable Nickel Nanoparticles-Catalyzed Reductive Amination for Selective Synthesis of Primary Amines
Murugesan, Kathiravan ; Beller, Matthias; Jagadeesh, Rajenahally V., Angewandte Chemie, 2019, 58(15), 5064-5068

ごうせいかいろ 19

はんのうじょうけん
1.1 -
2.1 Reagents: Sodium hydroxide Catalysts: 2231647-03-1 ;  2.5 h, 125 °C
リファレンス
Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources
Chakrabarti, Kaushik; et al, Green Chemistry, 2018, 20(14), 3339-3345

1-(2-methylphenyl)methanamine Raw materials

1-(2-methylphenyl)methanamine Preparation Products

1-(2-methylphenyl)methanamine サプライヤー

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(CAS:89-93-0)1-(2-methylphenyl)methanamine
注文番号:CL17747
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:40
価格 ($):discuss personally

1-(2-methylphenyl)methanamine 関連文献

1-(2-methylphenyl)methanamineに関する追加情報

Recent Advances in the Study of 1-(2-methylphenyl)methanamine (CAS 89-93-0): A Comprehensive Research Brief

1-(2-methylphenyl)methanamine (CAS 89-93-0), also known as o-tolylmethylamine, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of central nervous system (CNS) agents and antimicrobial compounds. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in the chemical and biological pharmaceutical fields.

A 2023 study published in the Journal of Medicinal Chemistry explored novel synthetic routes for 1-(2-methylphenyl)methanamine, emphasizing green chemistry principles. Researchers developed a catalytic reductive amination process using a palladium-based catalyst, achieving a yield of 92% with significantly reduced environmental impact compared to traditional methods. This advancement addresses both the growing demand for this intermediate and the pharmaceutical industry's sustainability goals.

In pharmacological research, 1-(2-methylphenyl)methanamine has shown promise as a building block for serotonin receptor modulators. A team at the University of California recently reported (Nature Chemical Biology, 2024) its incorporation into novel 5-HT2A receptor ligands with improved blood-brain barrier penetration. These compounds demonstrated enhanced efficacy in animal models of depression while showing reduced side effects compared to existing therapies, suggesting potential for next-generation antidepressant development.

The antimicrobial potential of derivatives containing the 1-(2-methylphenyl)methanamine moiety has also gained attention. A 2024 study in Antimicrobial Agents and Chemotherapy identified several N-substituted derivatives with potent activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. These compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL while showing low cytotoxicity in mammalian cell lines, making them promising candidates for further development.

Analytical chemistry advancements have improved the characterization of 1-(2-methylphenyl)methanamine and its derivatives. Recent work (Analytical Chemistry, 2023) developed a high-throughput LC-MS/MS method capable of detecting this compound at concentrations as low as 0.1 ng/mL in biological matrices. This technique is proving invaluable for pharmacokinetic studies and quality control in pharmaceutical manufacturing processes involving this intermediate.

From a regulatory perspective, the European Medicines Agency (EMA) issued updated guidelines in 2024 regarding the handling and documentation requirements for 1-(2-methylphenyl)methanamine in pharmaceutical applications. These reflect growing recognition of its importance in drug development while addressing safety concerns related to its handling and potential misuse.

Looking forward, the versatility of 1-(2-methylphenyl)methanamine continues to inspire innovative applications. Current research directions include its use in PROTAC (proteolysis-targeting chimera) development for targeted protein degradation and as a scaffold for radiopharmaceuticals in diagnostic imaging. The compound's unique structural features and synthetic accessibility position it as a valuable tool in modern drug discovery pipelines.

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